molecular formula C13H12O B14570825 4H-Fluoren-4-one, 1,2,3,9-tetrahydro- CAS No. 61601-33-0

4H-Fluoren-4-one, 1,2,3,9-tetrahydro-

Cat. No.: B14570825
CAS No.: 61601-33-0
M. Wt: 184.23 g/mol
InChI Key: YKQQPBPSZZYVHH-UHFFFAOYSA-N
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Description

1,2,3,9-Tetrahydro-4H-carbazol-4-one (CAS 15128-52-6) is a carbazole derivative with a fused tricyclic structure comprising two benzene rings and a partially saturated cyclohexenone ring. Its molecular formula is C₁₂H₁₁NO (MW: 185.23 g/mol). This compound is a critical intermediate in synthesizing antiemetic drugs like ondansetron, a 5-HT₃ receptor antagonist . Key synthetic routes include:

  • Cyclization of o-nitroarylated α,β-unsaturated aldehydes/ketones using TiCl₃/HCl or Fe/HCl .
  • Catalytic synthesis with HMCM-41, yielding 65.3% under optimized conditions (60°C, methanol solvent) .

The compound’s antimycobacterial activity and role in medicinal chemistry make it pharmacologically significant .

Properties

IUPAC Name

1,2,3,9-tetrahydrofluoren-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-2,4,6H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQQPBPSZZYVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70485385
Record name 4H-Fluoren-4-one, 1,2,3,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61601-33-0
Record name 4H-Fluoren-4-one, 1,2,3,9-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70485385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4H-Fluoren-4-one, 1,2,3,9-tetrahydro- can be achieved through several synthetic routes. One common method involves the hydrogenation of fluorene in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction typically takes place in an organic solvent like ethanol or methanol at elevated temperatures and pressures . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.

Chemical Reactions Analysis

4H-Fluoren-4-one, 1,2,3,9-tetrahydro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4H-Fluoren-4-one, 1,2,3,9-tetrahydro- has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4H-Fluoren-4-one, 1,2,3,9-tetrahydro- involves its interaction with various molecular targets and pathways. The ketone group can act as an electrophile, participating in nucleophilic addition reactions. Additionally, the aromatic ring can undergo electrophilic substitution, allowing for the modification of its chemical structure. These interactions enable the compound to exert its effects in different biological and chemical contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Carbazolones

(a) 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 119812-29-2)
  • Structure : Addition of a methyl group at the 9-position.
  • Synthesis : Derived via N-methylation of the parent carbazolone .
  • Role : Intermediate in ondansetron synthesis; impurities (e.g., A3 in ) arise during methylation steps .
  • Physicochemical Impact : Methylation increases lipophilicity (logP) by ~0.5 units, enhancing membrane permeability .
(b) 3-[(2-Methyl-1H-imidazol-1-yl)methyl]-9-methyl-4H-carbazol-4-one (CAS 99614-14-9)
  • Structure : Imidazole substitution at the 3-position.
  • Synthesis : Friedel-Crafts acylation or Mannich reaction with formaldehyde and 2-methylimidazole .
  • Pharmacology : Exhibits antiemetic, anti-migraine, and antipsychotic properties due to enhanced 5-HT₃ receptor affinity .
(c) Deuterated Derivatives (e.g., sc-475219, CAS 1225443-54-8)
  • Structure : Deuterium-labeled methyl group at the 9-position.
  • Utility: Improves mass spectrometry sensitivity for metabolic tracking; reduces metabolic degradation rates by 20–30% compared to non-deuterated analogs .

Tetrahydro-Pyridoindole Derivatives

(a) (R/S)-6-Fluoro-3,9-dimethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-one
  • Structure : Pyridine ring fused with indole instead of carbazole.
  • Synthesis : Derived from tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate via chiral separation .
  • Activity : Modulates CFTR ion channels; used in cystic fibrosis research .

Structural and Functional Differences

Hydrogen Bonding and Crystal Packing

  • Parent Compound : Forms triangular [R₁²(7)] and pentagonal [R₅⁴(10)] hydrogen-bonded rings in crystal lattices, with O–H···Cl⁻ interactions (2.79–2.89 Å) .
  • 3-Hydroxy Derivatives : Exhibit stronger O–H···O hydrogen bonds (1.87–2.04 Å), increasing solubility in polar solvents by ~15% .

Pharmacokinetic Properties

Compound logP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Parent carbazolone 2.1 0.8 (water) 1.5
9-Methyl derivative 2.6 0.5 (water) 2.0
3-Imidazole derivative 1.8 1.2 (water) 3.5
Deuterated derivative 2.6 0.5 (water) 2.4

Data sourced from .

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